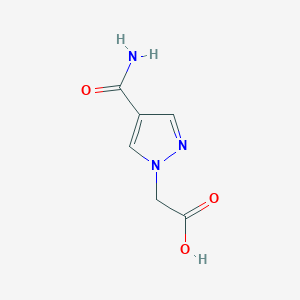
2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid is a synthetic compound that has generated interest in the scientific community due to its potential applications in various fields of research. This compound is also known as CPAA and has been studied extensively to understand its synthesis, mechanism of action, and biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Applications
2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid derivatives are significant due to their wide range of biological activities. These derivatives serve as key scaffolds in the development of compounds with antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these compounds involves various strategies, including condensation followed by cyclization, providing a versatile approach for creating bioactive heterocycles. This versatility in synthesis and broad spectrum of biological activities make these derivatives valuable in medicinal chemistry, offering potential pathways for the design of new therapeutic agents (A. Cetin, 2020).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives, closely related to 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid, have been extensively studied for their diverse biological properties. These compounds have shown a wide range of pharmacological effects including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives highlight the potential of these compounds in drug development and their role in addressing various health conditions. Continued exploration of pyrazoline derivatives is expected to yield new pharmaceutical compounds with significant therapeutic benefits (M. Shaaban, Abdelrahman S. Mayhoub, A. Farag, 2012).
Environmental Impact and Degradation
While the focus is on the applications of 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid in scientific research, understanding the environmental aspects of related compounds is also crucial. The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), for example, shares a structural similarity with pyrazol derivatives, highlighting the importance of considering environmental fate and toxicology in the broader context of chemical research and application. The environmental presence and potential toxic effects of such compounds on non-target organisms emphasize the need for sustainable practices and thorough environmental impact assessments in the development and use of chemical agents (F. Islam et al., 2017).
Propriétés
IUPAC Name |
2-(4-carbamoylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-6(12)4-1-8-9(2-4)3-5(10)11/h1-2H,3H2,(H2,7,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAYHRDABZHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2758012.png)
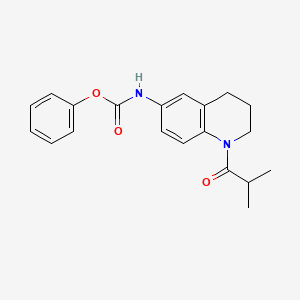
![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)

![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2758020.png)

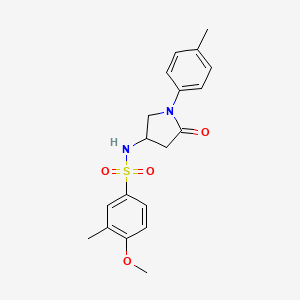

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2758030.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2758031.png)
![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)
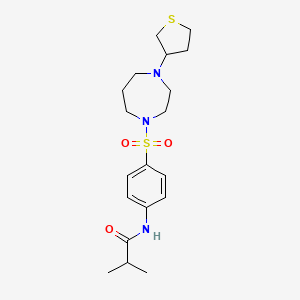
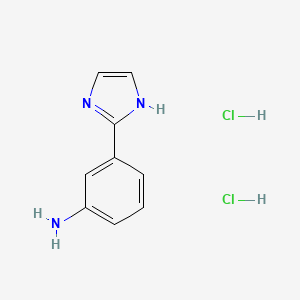
![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2758035.png)